4-(Tert-butoxy)-2-methylphenol
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Overview
Description
4-(Tert-butoxy)-2-methylphenol is an organic compound with the molecular formula C11H16O2. It is a derivative of phenol, where the hydrogen atom in the para position is replaced by a tert-butoxy group, and the hydrogen atom in the ortho position is replaced by a methyl group. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-butoxy)-2-methylphenol can be achieved through several methods. One common approach involves the etherification of 4-chloro-2-methylphenol with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been employed to introduce the tert-butoxy group into various organic compounds, providing a more sustainable and scalable method compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-(Tert-butoxy)-2-methylphenol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into various reduced forms, depending on the reagents used.
Substitution: The tert-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
4-(Tert-butoxy)-2-methylphenol has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-(Tert-butoxy)-2-methylphenol involves its interaction with various molecular targets and pathways. The tert-butoxy group can undergo hydrolysis to release tert-butyl alcohol, which may interact with cellular components. Additionally, the phenolic group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-tert-Butoxystyrene: Similar in structure but with a vinyl group instead of a methyl group.
tert-Butylphenol: Lacks the methyl group present in 4-(Tert-butoxy)-2-methylphenol.
Uniqueness
This compound is unique due to the presence of both the tert-butoxy and methyl groups, which confer distinct chemical and physical properties. These functional groups influence its reactivity, making it a valuable compound in various synthetic and industrial applications.
Properties
Molecular Formula |
C11H16O2 |
---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-methyl-4-[(2-methylpropan-2-yl)oxy]phenol |
InChI |
InChI=1S/C11H16O2/c1-8-7-9(5-6-10(8)12)13-11(2,3)4/h5-7,12H,1-4H3 |
InChI Key |
VLPCENQGMKRFJP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(C)(C)C)O |
Origin of Product |
United States |
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